molecular formula C5H8ClNO3 B14301919 Methyl acetamido(chloro)acetate CAS No. 112051-88-4

Methyl acetamido(chloro)acetate

Cat. No.: B14301919
CAS No.: 112051-88-4
M. Wt: 165.57 g/mol
InChI Key: VMRUPNNSTUBRRL-UHFFFAOYSA-N
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Description

Methyl acetamido(chloro)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of an acetamido group, a chloro group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl acetamido(chloro)acetate can be synthesized through the esterification of acetic acid derivatives with methanol. One common method involves the reaction of mono chloro acetic acid with methanol in the presence of a catalyst such as sulfuric acid. This reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of resin modified by acidic ionic liquids as catalysts. This method is advantageous due to its low reaction temperature, simplicity, and high conversion rates. The process is carried out in a fixed bed reactor, which allows for continuous production .

Chemical Reactions Analysis

Types of Reactions

Methyl acetamido(chloro)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace the chloro group.

Major Products Formed

Scientific Research Applications

Methyl acetamido(chloro)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl acetamido(chloro)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and methanol, which can then participate in further biochemical reactions. The chloro group can be involved in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Similar Compounds

    Methyl chloroacetate: Similar in structure but lacks the acetamido group.

    Methyl acetate: Lacks both the chloro and acetamido groups.

    Acetamidoacetate: Lacks the chloro group.

Uniqueness

Methyl acetamido(chloro)acetate is unique due to the presence of both the acetamido and chloro groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications .

Properties

CAS No.

112051-88-4

Molecular Formula

C5H8ClNO3

Molecular Weight

165.57 g/mol

IUPAC Name

methyl 2-acetamido-2-chloroacetate

InChI

InChI=1S/C5H8ClNO3/c1-3(8)7-4(6)5(9)10-2/h4H,1-2H3,(H,7,8)

InChI Key

VMRUPNNSTUBRRL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)OC)Cl

Origin of Product

United States

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